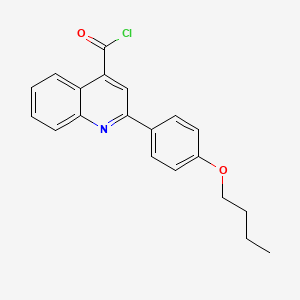

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride

Übersicht

Beschreibung

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which make it a valuable tool in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-butoxyphenyl)quinoline with thionyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as zinc oxide or iodine can also be employed to facilitate the reaction under milder conditions .

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

These reactions are critical for synthesizing bioactive analogs, such as hydrazide-acrylamide hybrids with cytotoxic activity .

Hydrolysis

The carbonyl chloride hydrolyzes to the corresponding carboxylic acid under aqueous conditions:

Conditions :

Cross-Coupling Reactions

The quinoline core participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups:

| Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 2-(4-Butoxyphenyl)-4-(4-biphenyl)quinoline | 76 |

This method enables structural diversification for drug discovery .

Functionalization of the Quinoline Ring

Electrophilic substitution occurs at the quinoline’s 6- and 8-positions due to electron-withdrawing effects of the carbonyl chloride:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 6 | 6-Nitro derivative |

| Bromination | Br₂, FeBr₃, DCM | 8 | 8-Bromo derivative |

Reduction

The quinoline ring can be reduced to tetrahydroquinoline derivatives:

Conditions :

Biological Activity Correlations

Derivatives synthesized via these reactions show structure-activity relationships:

| Derivative Type | IC₅₀ (μM) vs MCF-7 Cells | Key Structural Feature |

|---|---|---|

| Hydrazide-acrylamide | 3.39 ± 0.11 | Electron-withdrawing substituent |

| Biphenyl-coupled | 5.94 ± 0.17 | Extended π-system |

Key Findings:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride is primarily utilized as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to the development of novel pharmaceuticals. The compound's ability to undergo nucleophilic substitution reactions makes it suitable for creating derivatives with enhanced biological activity.

Notable Case Studies :

- Anticancer Agents : Research indicates that quinoline derivatives exhibit significant anticancer properties. Compounds synthesized from this compound have shown promise in targeting specific cancer cell lines.

- Antimicrobial Activity : Studies have demonstrated that modifications of this compound can lead to derivatives with potent antimicrobial effects, which are crucial in addressing antibiotic resistance.

Synthetic Organic Chemistry

The compound serves as an important building block in synthetic pathways for creating complex organic molecules. Its reactivity allows for the introduction of various functional groups through electrophilic substitution or nucleophilic attack.

Synthetic Pathways :

- Formation of Amides : The carbonyl chloride functionality can be reacted with amines to form amides, which are valuable in pharmaceutical formulations.

- Synthesis of Heterocycles : The quinoline structure can be further functionalized to create various heterocyclic compounds that are integral in drug discovery.

Wirkmechanismus

The mechanism of action of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This covalent modification can alter the function of the target molecule, leading to changes in cellular pathways and processes. The compound’s quinoline ring structure also allows it to interact with various molecular targets, including enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Methoxyphenyl)quinoline-4-carbonyl chloride

- 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

- 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride

Uniqueness

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride is unique due to its butoxy substituent, which imparts distinct physicochemical properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications .

Biologische Aktivität

- Molecular Formula : CHClNO

- Molecular Weight : 339.82 g/mol

- Structural Features :

- Quinoline core

- Substituted at the 4-position with a carbonyl chloride group

- Substituted at the 2-position with a butoxyphenyl group

Biological Activity Overview

The exploration of the biological activity of quinoline derivatives has gained momentum due to their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities. However, specific studies focusing on 2-(4-butoxyphenyl)quinoline-4-carbonyl chloride are scarce.

Antileishmanial Activity

A related study synthesized various quinoline derivatives and evaluated their antileishmanial activity against Leishmania donovani. While the specific compound was not tested, the study highlighted the potential of quinoline derivatives in combating leishmaniasis, suggesting that similar compounds might exhibit comparable effects .

Cardioprotective Effects

Research involving quinoline derivatives has indicated cardioprotective properties in certain compounds when tested in doxorubicin-induced cardiotoxicity models. While direct data on this compound is lacking, structural similarities with active compounds suggest potential for similar protective effects against cardiac stress .

Antiviral Properties

Quinoline analogs have been studied for their antiviral properties. A study on quinolone chalcone compounds demonstrated significant anti-proliferative activity against various cancer cell lines, which may extend to antiviral applications as well . These findings indicate that further investigation into the antiviral potential of this compound could be beneficial.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound may influence its biological activity. Comparative studies on similar compounds have shown that variations in substituents can significantly affect potency and selectivity against various biological targets. For example, modifications at the 2 and 4 positions of the quinoline ring have been linked to enhanced anti-cancer activities .

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid | Quinoline derivative | Lacks reactive carbonyl chloride functionality |

| 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride | Quinoline derivative | Different substitution pattern affecting reactivity |

| 2-(Phenoxy)quinoline-4-carbonyl chloride | Quinoline derivative | Variation in substituent affecting biological activity |

Eigenschaften

IUPAC Name |

2-(4-butoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(21)23)16-6-4-5-7-18(16)22-19/h4-11,13H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFACACYZRYKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601244661 | |

| Record name | 2-(4-Butoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-83-4 | |

| Record name | 2-(4-Butoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Butoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.